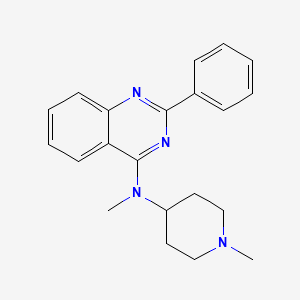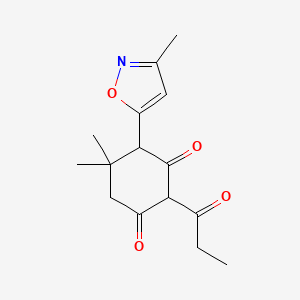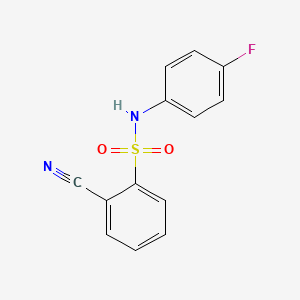![molecular formula C13H9ClN2S2 B5508281 5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)
5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine is a compound with potential medicinal and biological activities. Thienopyrimidine derivatives, including this compound, are known for their roles in inhibiting key biological processes and receptors (Song, 2007).
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves reactions of aniline derivatives and chlorothieno[3,2-d]pyrimidine, which can be prepared using 3-aminothiophene-2-carboxamide (Song, 2007). A microwave-assisted synthesis method is also reported, leading to efficient transformation to thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative (Hesse, Perspicace, & Kirsch, 2007).
Molecular Structure Analysis
The crystal structure analysis of thieno[2,3-d]pyrimidine derivatives typically reveals a planar conformation of the molecule, as demonstrated in similar compounds (Yang et al., 2014). This planarity is crucial for the compound's biological interactions.
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo various chemical reactions, including nucleophilic substitution and cyclization, to form derivatives with different functional groups (Grinev & Kaplina, 1985). Their reactivity is essential for synthesizing biologically active compounds.
Wissenschaftliche Forschungsanwendungen
One notable method for synthesizing thieno[2,3-d]pyrimidine derivatives involves the use of 3-aminothiophene-2-carboxamide, offering a facile route to produce these compounds with potential biological activities (Song, 2007). Such synthetic approaches are crucial as they provide the foundational compounds for further biological studies and applications.
Antimicrobial and Anti-inflammatory Properties
Thieno[2,3-d]pyrimidines have been extensively studied for their antimicrobial and anti-inflammatory properties. A notable study synthesized a new series of thieno[2,3-d]pyrimidine derivatives and evaluated them for their antimicrobial and anti-inflammatory activities. These compounds demonstrated remarkable activity against fungi, bacteria, and inflammation, highlighting their potential therapeutic applications (Tolba et al., 2018).
Anticancer Activity
Another area of interest is the anticancer activity of thieno[2,3-d]pyrimidines. Studies have shown that some derivatives can exert cytostatic effects on various cancer and leukemia cell lines, indicating their potential as anticancer agents. The synthesis of these compounds involves complex reactions, including Negishi coupling and nucleophilic substitutions, to produce thieno-fused 7-deazapurine ribonucleosides with promising in vitro cytostatic and some antiviral activities (Tichy et al., 2017).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c1-17-12-11-10(6-18-13(11)16-7-15-12)8-2-4-9(14)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOLKTAKFZDEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)



![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)

![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5508284.png)

![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)